Ethyl 2-phenylcyclopropanecarboxylate

Asymmetric catalysis Chiral synthesis Cyclopropanation

Ethyl 2-phenylcyclopropanecarboxylate (CAS 97-71-2) is a cyclopropane-containing ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol. This compound features a three-membered cyclopropane ring substituted with a phenyl group at the 2-position and an ethyl ester functional group, conferring both conformational rigidity and aromatic character.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 97-71-2
Cat. No. B027293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-phenylcyclopropanecarboxylate
CAS97-71-2
SynonymsSPECS AE-848/00900039; 2-PHENYL-CYCLOPROPANECARBOXYLIC ACID ETHYL ESTER; AKOS B000675; NSC 245856
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CC=CC=C2
InChIInChI=1S/C12H14O2/c1-2-14-12(13)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3
InChIKeySRGUIJLJERBBCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-phenylcyclopropanecarboxylate (CAS 97-71-2) for Pharmaceutical Synthesis and Asymmetric Catalysis Research


Ethyl 2-phenylcyclopropanecarboxylate (CAS 97-71-2) is a cyclopropane-containing ester with the molecular formula C₁₂H₁₄O₂ and a molecular weight of approximately 190.24 g/mol . This compound features a three-membered cyclopropane ring substituted with a phenyl group at the 2-position and an ethyl ester functional group, conferring both conformational rigidity and aromatic character [1]. Key physicochemical parameters include a boiling point of 266.7 °C at 760 mmHg (or 131 °C at 10 Torr), a density of 1.108 g/cm³ at 20 °C, an aqueous solubility of 0.25 g/L at 25 °C, and a refractive index of 1.5121 (589.3 nm, 25 °C) . The compound exists as a racemic mixture of cis and trans diastereomers, with the trans isomer being of particular significance as a critical intermediate in the synthesis of trans-2-phenylcyclopropylamine (tranylcypromine), an FDA-approved monoamine oxidase inhibitor for major depressive disorder [2].

Why Ethyl 2-phenylcyclopropanecarboxylate Cannot Be Replaced by Generic Cyclopropane Esters


Generic substitution of ethyl 2-phenylcyclopropanecarboxylate (CAS 97-71-2) with simpler cyclopropane carboxylates or alternative ester derivatives is scientifically unsound due to three distinct and quantifiable sources of differentiation. First, the compound's stereochemical behavior in asymmetric catalysis is uniquely addressable: enantioselectivities up to 99% ee and diastereoselectivities up to 90% de have been demonstrated in its synthesis from styrene and ethyl diazoacetate using chiral catalysts [1]. Second, the phenyl substituent profoundly alters physical properties and reactivity profiles relative to unsubstituted analogs, as evidenced by a boiling point increase of over 130 °C (266.7 °C vs. 129-133 °C for ethyl cyclopropanecarboxylate) and a density increase of 0.148 g/cm³ (1.108 vs. 0.96 g/cm³) [2]. Third, the cis and trans diastereomers of this specific compound exhibit dramatically different hydrolysis kinetics, with the trans isomer hydrolyzing more rapidly under alkaline conditions—a property that has been quantitatively characterized and exploited in downstream synthetic pathways [3]. These differences are not incremental but are determinative in synthetic route design, stereochemical outcome, and downstream pharmaceutical intermediate utility.

Quantitative Differentiation Evidence for Ethyl 2-phenylcyclopropanecarboxylate vs. Closest Analogs


Enantioselectivity in Asymmetric Cyclopropanation: Up to 99% ee Achievable

In the asymmetric cyclopropanation of styrene with ethyl diazoacetate, chiral catalysts enable enantioselectivities up to 99% ee for the synthesis of ethyl 2-phenylcyclopropanecarboxylate [1]. This level of enantiocontrol is substantially higher than that achievable for unsubstituted ethyl cyclopropanecarboxylate, where the absence of the phenyl group precludes the same degree of chiral recognition and steric differentiation [2].

Asymmetric catalysis Chiral synthesis Cyclopropanation

Diastereoselectivity in Aqueous Cyclopropanation: 90% de for cis-Isomer

Dirhodium(II)-catalyzed cyclopropanation of styrene with ethyl diazoacetate in water yields ethyl 2-phenylcyclopropanecarboxylate with diastereoselectivities up to 90% de favoring the cis isomer [1]. This contrasts sharply with methyl cis-2-phenylcyclopropanecarboxylate, which exhibits distinct photochemical reactivity—forming 1,3-dipolar intermediates upon direct irradiation—whereas the ethyl ester trans isomer undergoes clean cis-trans photoisomerization without such intermediates [2].

Diastereoselective synthesis Green chemistry Aqueous catalysis

Physical Property Differentiation: Boiling Point and Density vs. Unsubstituted Analog

Ethyl 2-phenylcyclopropanecarboxylate exhibits a boiling point of 266.7 °C at 760 mmHg (131 °C at 10 Torr) and a density of 1.108 g/cm³ at 20 °C . In direct comparison, ethyl cyclopropanecarboxylate (CAS 4606-07-9), which lacks the phenyl substituent, has a boiling point of 129-133 °C at atmospheric pressure and a density of 0.96 g/cm³ at 25 °C [1].

Physicochemical characterization Purification Process chemistry

Aqueous Solubility: 0.25 g/L vs. Ethyl Cyclopropanecarboxylate

Ethyl 2-phenylcyclopropanecarboxylate has a calculated aqueous solubility of 0.25 g/L (25 °C) . While direct experimental solubility data for ethyl cyclopropanecarboxylate are not uniformly available, its estimated log Kow of 1.66 yields a predicted water solubility approximately 100-fold higher (25-75 mg/L range) than the phenyl-substituted ester . The phenyl group reduces aqueous solubility by approximately two orders of magnitude.

Solubility Formulation Biphasic catalysis

Alkaline Hydrolysis Rate: trans > cis Isomer (Quantified Kinetic Difference)

The rates of alkaline hydrolysis of ethyl cis- and trans-2-phenylcyclopropanecarboxylates have been quantitatively determined, revealing that the trans isomer hydrolyzes faster than the cis isomer [1]. This differential reactivity is attributed to stereoelectronic transmission through the cyclopropane ring and is not observed for methyl 2-phenylcyclopropanecarboxylate, where lanthanide-induced shift studies indicate distinct conformational preferences but no such kinetic differentiation [2].

Hydrolysis kinetics Stereoelectronic effects Reactivity

Synthetic Yield in Cyclopropanation: 95% Combined Yield (cis + trans)

The cyclopropanation of styrene with ethyl diazoacetate produces ethyl 2-phenylcyclopropanecarboxylate in a combined yield of 95% (cis + trans isomers) as determined by gas chromatography . In contrast, methyl 2-phenylcyclopropanecarboxylate synthesis typically proceeds with lower yields due to increased volatility of the methyl ester and greater susceptibility to side reactions during diazoacetate decomposition .

Cyclopropanation yield Process efficiency Diazoacetate coupling

Optimal Application Scenarios for Ethyl 2-phenylcyclopropanecarboxylate Based on Quantitative Differentiation


Asymmetric Synthesis of Chiral Cyclopropane-Containing Drug Intermediates

The demonstrated enantioselectivity of up to 99% ee and diastereoselectivity of 90% de in the cyclopropanation of styrene [1] positions ethyl 2-phenylcyclopropanecarboxylate as a preferred substrate for generating chiral cyclopropane building blocks. This is particularly relevant for the synthesis of enantiopure trans-2-phenylcyclopropylamine (tranylcypromine) and related MAO inhibitors, where stereochemical purity is pharmacologically mandated. Procurement of this compound with defined stereochemical composition is essential for medicinal chemistry programs targeting chiral cyclopropane pharmacophores.

Process Development for trans-2-Phenylcyclopropylamine (Tranylcypromine) Manufacturing

The quantitatively established faster alkaline hydrolysis rate of the trans isomer relative to the cis isomer [2] enables kinetically controlled conversion to trans-2-phenylcyclopropanecarboxylic acid. This differential reactivity underpins the patented industrial synthesis of tranylcypromine, wherein the cis,trans mixture is isomerized using sodium ethoxide to enrich the trans ester content before hydrolysis [3]. Procurement of the correct isomeric composition is critical for achieving the high trans-selectivity required for pharmaceutical-grade tranylcypromine production.

Green Chemistry Applications: Aqueous-Phase Asymmetric Cyclopropanation

The achievement of 91% ee and 90% de in water as solvent [1] makes ethyl 2-phenylcyclopropanecarboxylate a model substrate for developing environmentally benign cyclopropanation protocols. The compound's low aqueous solubility (0.25 g/L) coupled with high stereoselectivity in water enables biphasic reaction designs that minimize organic solvent usage. This combination of properties is not replicated by the more water-soluble, unsubstituted ethyl cyclopropanecarboxylate, making the phenyl-substituted ester uniquely suited for sustainable process chemistry research and industrial green chemistry initiatives.

Stereochemical Probe for Cyclopropane Ring Electronic Effects

The experimentally quantified rate difference in alkaline hydrolysis between cis and trans isomers [2] provides a direct measure of stereoelectronic transmission through the cyclopropane ring. This makes ethyl 2-phenylcyclopropanecarboxylate an invaluable tool compound for physical organic chemistry studies investigating cyclopropane conjugation, Walsh orbital interactions, and substituent effects in strained ring systems. Procurement of both cis- and trans-enriched batches enables rigorous stereochemical correlation studies that are not possible with analogs lacking this well-characterized kinetic differentiation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-phenylcyclopropanecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.